molecular formula C19H22N2O B2498268 2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole CAS No. 612049-65-7

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B2498268
CAS No.: 612049-65-7
M. Wt: 294.398
InChI Key: CPQPTGQKFJMZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C18H20N2O. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 2-(chloromethyl)-1-(2-methylpropyl)-1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with a 4-methylphenoxy and 2-methylpropyl substituent makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQPTGQKFJMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.